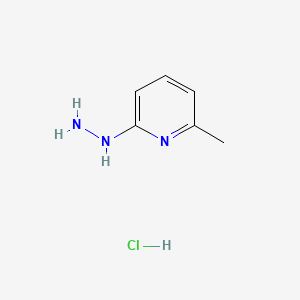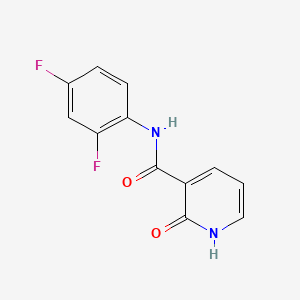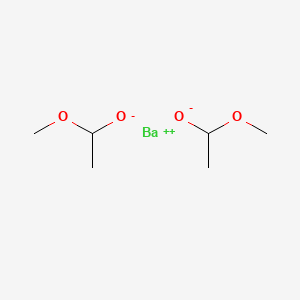
Barium bis(1-methoxyethan-1-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium bis(1-methoxyethan-1-olate) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C6H14BaO4. This compound is used in a variety of applications, including as a precursor for the synthesis of other barium compounds, as a catalyst in organic reactions, and as a dopant in the fabrication of electronic devices.
作用機序
The mechanism of action of barium bis(1-methoxyethan-1-olate) is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which promotes the formation of chemical bonds in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) may also act as a dopant in electronic devices, where it can modify the electrical properties of materials.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of barium bis(1-methoxyethan-1-olate). However, it is known that barium compounds can be toxic if ingested or inhaled in large quantities. Therefore, it is important to handle this compound with care and to follow appropriate safety protocols when working with it in the laboratory.
実験室実験の利点と制限
One of the main advantages of using barium bis(1-methoxyethan-1-olate) in laboratory experiments is its versatility. This compound can be used as a precursor for the synthesis of a wide range of other barium compounds, and it can also be used as a catalyst in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) is relatively easy to synthesize and handle in the laboratory.
However, there are also some limitations associated with the use of barium bis(1-methoxyethan-1-olate) in laboratory experiments. For example, this compound can be toxic if ingested or inhaled in large quantities, and it may also pose a risk of environmental contamination if not handled properly. Therefore, it is important to follow appropriate safety protocols when working with this compound in the laboratory.
将来の方向性
There are several potential future directions for research involving barium bis(1-methoxyethan-1-olate). One area of research could focus on the synthesis of new barium compounds using this compound as a precursor. Another area of research could focus on the use of barium bis(1-methoxyethan-1-olate) as a catalyst in new organic reactions. Additionally, there may be opportunities to explore the use of this compound as a dopant in new electronic devices, such as flexible displays and sensors. Overall, there is still much to be learned about the properties and potential applications of barium bis(1-methoxyethan-1-olate), and future research in this area could lead to exciting new discoveries and innovations.
合成法
Barium bis(1-methoxyethan-1-olate) can be synthesized by reacting barium carbonate with 1-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barium methoxide intermediate, which then reacts with additional 1-methoxyethanol to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
Barium bis(1-methoxyethan-1-olate) has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other barium compounds, such as barium titanate and barium ferrite, which have applications in the fields of electronics and magnetism. This compound is also used as a catalyst in organic reactions, such as the synthesis of esters and ethers. In addition, barium bis(1-methoxyethan-1-olate) is used as a dopant in the fabrication of electronic devices, such as thin-film transistors and solar cells.
特性
IUPAC Name |
barium(2+);1-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYPOXAQYIDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([O-])OC.CC([O-])OC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747931 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium 2-methoxyethoxide | |
CAS RN |
115503-13-4 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

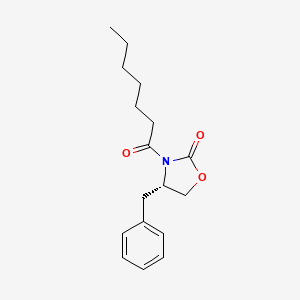
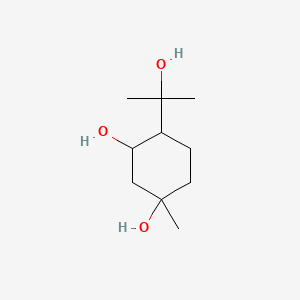
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)
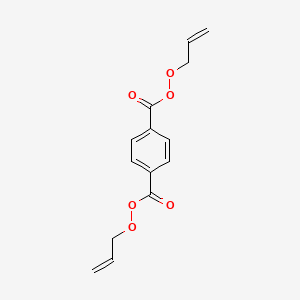
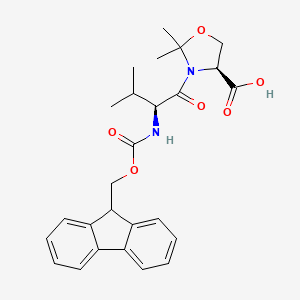
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
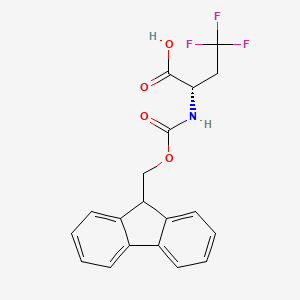
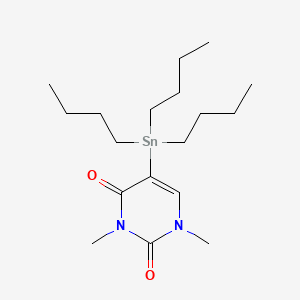
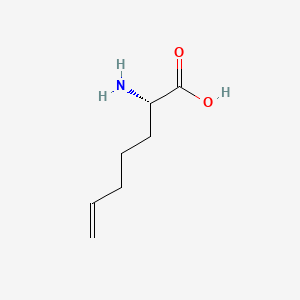
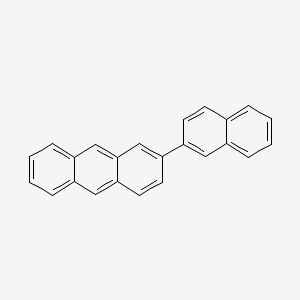
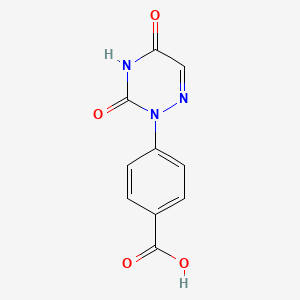
![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)
